molecular formula C12H9F3S B14198451 4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene CAS No. 872878-52-9

4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene

Cat. No.: B14198451
CAS No.: 872878-52-9
M. Wt: 242.26 g/mol
InChI Key: NOLRDDUINZOCBD-UHFFFAOYSA-N
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Description

4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a trifluoromethyl group and a methyl group on the phenyl ring makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

872878-52-9

Molecular Formula

C12H9F3S

Molecular Weight

242.26 g/mol

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C12H9F3S/c1-8-5-11(16-7-8)9-3-2-4-10(6-9)12(13,14)15/h2-7H,1H3

InChI Key

NOLRDDUINZOCBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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